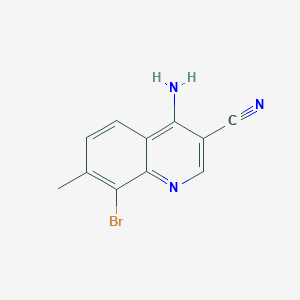

4-Amino-8-bromo-7-methylquinoline-3-carbonitrile

Description

Properties

IUPAC Name |

4-amino-8-bromo-7-methylquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN3/c1-6-2-3-8-10(14)7(4-13)5-15-11(8)9(6)12/h2-3,5H,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXCPRHIOMAFFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC=C(C(=C2C=C1)N)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Amino-8-bromo-7-methylquinoline-3-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

4-Amino-8-bromo-7-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents like hydrogen gas in the presence of a palladium catalyst.

Substitution: . Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

4-Amino-8-bromo-7-methylquinoline-3-carbonitrile has been studied for its potential antimicrobial properties. Research indicates that quinoline derivatives can exhibit significant antibacterial and antifungal activities. The compound's mechanism often involves interference with microbial DNA replication or inhibiting specific enzymes crucial for microbial survival.

Anticancer Properties

This compound has also shown promise as an anticancer agent. Studies have indicated that derivatives of quinoline can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, the compound may act as an inhibitor of PRMT5, a methyltransferase implicated in various cancers, thereby modulating gene expression related to cell growth and survival .

Enzyme Inhibition Studies

This compound is utilized in enzyme inhibition studies due to its ability to interact with biological macromolecules. It has been reported to inhibit enzymes such as CD38, which plays a role in NAD+ metabolism and is associated with various diseases, including cancer and neurodegeneration . The inhibition of such enzymes can lead to significant therapeutic effects.

Synthesis of Pharmacologically Active Compounds

The compound serves as a building block for synthesizing various pharmacologically active compounds. Its derivatives are synthesized through several methods, including:

- Bromination : The introduction of bromine into the quinoline structure enhances its reactivity.

- Amination : The amino group allows for further functionalization, leading to diverse derivatives with tailored biological activities.

These synthetic routes enable the development of new drugs targeting specific diseases.

Material Science Applications

Beyond medicinal chemistry, this compound is also explored in material science, particularly in organic electronics. Its structural properties make it suitable for developing organic semiconductors and light-emitting diodes (LEDs). The ability to modify its structure allows researchers to fine-tune its electronic properties for specific applications.

-

Anticancer Activity Study

A study investigated the effects of this compound on cancer cell lines. Results demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as a therapeutic agent against specific types of cancer. -

Enzyme Interaction Analysis

Research focused on the interaction between the compound and CD38 revealed that it effectively inhibited enzyme activity, leading to decreased levels of cyclic ADP-ribose, which is crucial for calcium signaling in cells. -

Synthetic Pathway Development

A patent outlines a novel synthetic method for producing derivatives of this compound, emphasizing its utility in creating new drug candidates with enhanced efficacy against resistant strains of bacteria .

Mechanism of Action

The mechanism of action of 4-Amino-8-bromo-7-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but its structure suggests it can intercalate with DNA or inhibit enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its combination of electron-donating (amino, methyl) and electron-withdrawing (bromo, cyano) groups. Below is a comparative analysis with analogs from literature and commercial databases:

Physicochemical and Pharmacokinetic Properties

Key findings include:

- Hydrogen Bonding: The amino and cyano groups enhance solubility but may reduce membrane permeability compared to halogenated analogs (e.g., 4-chloro derivatives) .

Research Implications and Limitations

- Biological Activity : Bromine at position 8 may enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites), while the methyl group at 7 could sterically hinder interactions compared to methoxy-substituted analogs .

- For instance, 4-chloro-8-methoxyquinoline-3-carbonitrile (similarity score 0.82) lacks the bromine atom critical for specific target interactions .

Biological Activity

4-Amino-8-bromo-7-methylquinoline-3-carbonitrile (CAS No. 1513808-82-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline backbone with an amino group, a bromo substituent, and a carbonitrile functional group. Its structure suggests potential interactions with biological macromolecules, particularly DNA and enzymes.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies comparing its efficacy against various bacterial strains, it demonstrated notable inhibition zones:

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

| Staphylococcus aureus | 20 | 23 |

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, positioning it as a candidate for further development as an antibacterial agent .

2. Anticancer Properties

The anticancer potential of this compound has been explored through various studies, particularly regarding its ability to inhibit cancer cell proliferation. For instance, in cytotoxicity assays against several cancer cell lines including HeLa and MCF-7, the compound exhibited IC50 values ranging from 5 to 19 µM, indicating potent activity compared to standard chemotherapeutics like cisplatin .

| Cell Line | IC50 (µM) | Comparison Drug (IC50 µM) |

|---|---|---|

| MCF-7 | 10 | Cisplatin (21) |

| HeLa | 15 | Cisplatin (27) |

| A549 | 12 | Cisplatin (26) |

The biological activity of this compound is believed to involve several mechanisms:

- DNA Intercalation : The compound may intercalate between DNA base pairs, disrupting replication and transcription processes.

- Enzyme Inhibition : It potentially inhibits specific enzymes involved in cellular metabolism or DNA repair mechanisms, contributing to its antimicrobial and anticancer effects .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the antimicrobial properties of various quinoline derivatives included this compound. The compound was tested against resistant strains of bacteria, showing significant promise in overcoming drug resistance .

- Cancer Cell Line Analysis : In vitro studies revealed that the compound not only inhibited cell growth but also induced apoptosis in cancer cells. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting the induction of programmed cell death .

Q & A

Q. Methodological Answer :

- In vitro assays : Test cytotoxicity using MTT against cancer cell lines (e.g., HepG2), noting IC₅₀ values. highlights thiophene-carbonitrile analogs with IC₅₀ < 10 µM .

- Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding with the amino group and halogen interactions from bromine .

Advanced: What computational methods validate the compound’s electronic properties for optoelectronic applications?

Q. Methodological Answer :

- DFT calculations : Use Gaussian09 with B3LYP/6-311G(d,p) to map HOMO-LUMO gaps. shows nitrile and bromine groups reduce bandgap (~3.2 eV), enhancing charge transfer .

- TD-DFT : Predict UV-Vis spectra (λmax ~350 nm) and compare with experimental data from .

Basic: How to troubleshoot low yields in the final cyclization step?

Methodological Answer :

Low yields often result from incomplete ring closure. Remedies include:

- Increasing reaction time (12–24 hrs) under reflux.

- Adding Lewis acids (e.g., ZnCl₂) to stabilize intermediates.

- Purifying via column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) .

Advanced: How does steric hindrance from the methyl group at position 7 affect reactivity?

Methodological Answer :

The 7-methyl group creates steric bulk, slowing electrophilic substitution at adjacent positions. ’s XRD data shows C7–C2–C3′ angles of ~117°, reducing accessibility for nucleophiles. Mitigate this by using polar aprotic solvents (e.g., DMSO) to enhance electrophile mobility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.